Cas no 1357624-06-6 (2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl chloride)

1357624-06-6 structure
Nome del prodotto:2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl chloride
Numero CAS:1357624-06-6
MF:C8H5ClF4O2S
MW:276.635714292526
MDL:MFCD28538260
CID:5571281
PubChem ID:84714476
2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl chloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-fluoro-4-(trifluoromethyl)phenyl]methanesulfon yl chloride
- Benzenemethanesulfonyl chloride, 2-fluoro-4-(trifluoromethyl)-
- 2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl chloride
-
- MDL: MFCD28538260
- Inchi: 1S/C8H5ClF4O2S/c9-16(14,15)4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2
- Chiave InChI: USJYMUZABVRPLS-UHFFFAOYSA-N
- Sorrisi: C1(CS(Cl)(=O)=O)=CC=C(C(F)(F)F)C=C1F
Proprietà sperimentali
- Densità: 1.572±0.06 g/cm3(Predicted)
- Punto di ebollizione: 286.8±40.0 °C(Predicted)
2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl chloride Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987300-0.05g |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
1357624-06-6 | 95% | 0.05g |
$252.0 | 2023-09-16 | |
Enamine | EN300-1987300-0.25g |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
1357624-06-6 | 95% | 0.25g |
$538.0 | 2023-09-16 | |
Enamine | EN300-1987300-0.5g |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
1357624-06-6 | 95% | 0.5g |
$847.0 | 2023-09-16 | |
Aaron | AR028W7H-250mg |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride |
1357624-06-6 | 95% | 250mg |
$765.00 | 2025-02-17 | |
Aaron | AR028W7H-500mg |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride |
1357624-06-6 | 95% | 500mg |
$1190.00 | 2025-02-17 | |
Aaron | AR028W7H-2.5g |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride |
1357624-06-6 | 95% | 2.5g |
$2950.00 | 2025-02-17 | |
Enamine | EN300-1987300-5g |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
1357624-06-6 | 95% | 5g |
$3147.0 | 2023-09-16 | |
Aaron | AR028W7H-10g |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride |
1357624-06-6 | 95% | 10g |
$6443.00 | 2023-12-16 | |
abcr | AB276151-250mg |
(2-Fluoro-4-trifluoromethylphenyl)methylsulfonyl chloride; . |
1357624-06-6 | 250mg |
€839.50 | 2025-02-21 | ||
Enamine | EN300-1987300-0.1g |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
1357624-06-6 | 95% | 0.1g |
$376.0 | 2023-09-16 |
2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl chloride Letteratura correlata
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
1357624-06-6 (2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl chloride) Prodotti correlati
- 1782491-87-5(5-(Difluoromethyl)-2,3-dimethoxybenzoic acid)
- 2248286-86-2((2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine)
- 1261577-87-0(Methyl 5-fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylate)
- 62176-40-3(Benzoic acid, 5-bromo-2-(methylthio)-)
- 2171375-71-4((1S)-1-1-cyclopropyl-3-(oxolan-3-yl)-1H-pyrazol-5-ylethan-1-amine)
- 2229402-67-7(3-(5-cyanothiophen-2-yl)-2,2-difluoropropanoic acid)
- 73504-61-7((S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide hydrochloride)
- 2138567-37-8(4-(2-fluoropyridin-3-yl)methyl-2,5-dimethylmorpholine)
- 82520-40-9((2-Chlorophenyl)(4-ethylphenyl)methanone)
- 860435-39-8(2-bromo-4-tert-butyl-1-iodobenzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1357624-06-6)2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl chloride

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):497.0/961.0